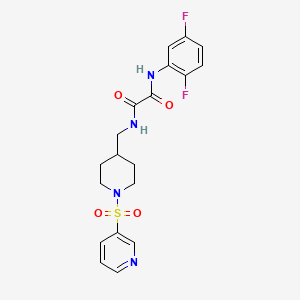

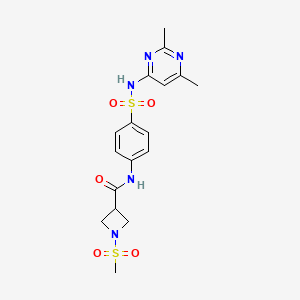

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related naphthalene acetamide derivatives is described in the papers. For instance, a two-step synthesis involving reduction and nucleophilic reaction followed by acetylation is mentioned for a compound with a naphthalene moiety . This suggests that similar synthetic routes might be applicable for the compound of interest, potentially involving modifications to introduce the hydroxyethoxytetrahydrothiopyran moiety.

Molecular Structure Analysis

The molecular structure of naphthalene acetamide derivatives is characterized by the presence of a planar naphthalene ring and an acetamide group, which can be approximately parallel to each other . This arrangement could be expected in the compound of interest, with additional considerations for the tetrahydrothiopyran ring's influence on the overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of naphthalene acetamide derivatives can be inferred from their interactions with biological targets. For example, one compound is identified as a potent inhibitor of aminopeptidase N due to its metal-chelating hydroxamate group . This indicates that the compound of interest may also interact with biological molecules, depending on the presence of functional groups capable of such interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene acetamide derivatives can vary based on their specific substituents and structure. The crystal structure is stabilized by various noncovalent interactions, such as hydrogen bonding and stacking interactions . These interactions are crucial for the compound's stability and could be relevant for the compound of interest. Additionally, the cytotoxicity and redox profile of these compounds are evaluated, suggesting potential biomedical applications .

Scientific Research Applications

Biological Effects and Mechanisms

Research on related compounds often focuses on understanding their biological effects and mechanisms of action. For example, studies on acetaminophen (APAP) explore how its metabolites interact with cellular proteins and potentially lead to toxicity or therapeutic effects. Research by Andringa et al. (2008) investigated acetaminophen's impact on mitochondrial protein thiol modifications, highlighting the importance of understanding the molecular interactions and pathophysiological relevance of such compounds (Andringa, Bajt, Jaeschke, & Bailey, 2008).

Occupational and Environmental Health

Studies on occupational and environmental health examine the exposure to and effects of chemical compounds within specific settings. For instance, Sennbro et al. (2006) explored biological monitoring of exposure to naphthalene diisocyanate and methylenediphenyl diisocyanate, demonstrating the significance of assessing workplace exposure to potentially harmful chemicals (Sennbro, Lindh, Mattsson, Jönsson, & Tinnerberg, 2006).

Toxicology and Safety Evaluation

Toxicological studies, such as those on the effects of hydroxyethyl starch vs. Ringer's acetate in sepsis, contribute to safety evaluations and therapeutic applications of chemical compounds. Research by Perner et al. (2012) provided insights into the comparative safety and efficacy of fluid resuscitation substances, indicating the critical role of toxicology in clinical decision-making (Perner et al., 2012).

properties

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S/c22-10-11-24-20(8-12-25-13-9-20)15-21-19(23)14-17-6-3-5-16-4-1-2-7-18(16)17/h1-7,22H,8-15H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYSGNHPULZPKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)

![6-bromo-3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B3009942.png)

![5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B3009944.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)

![2-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009947.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B3009951.png)

![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B3009957.png)